

# CEP-28122 lung toxicity mechanisms and alternatives

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## Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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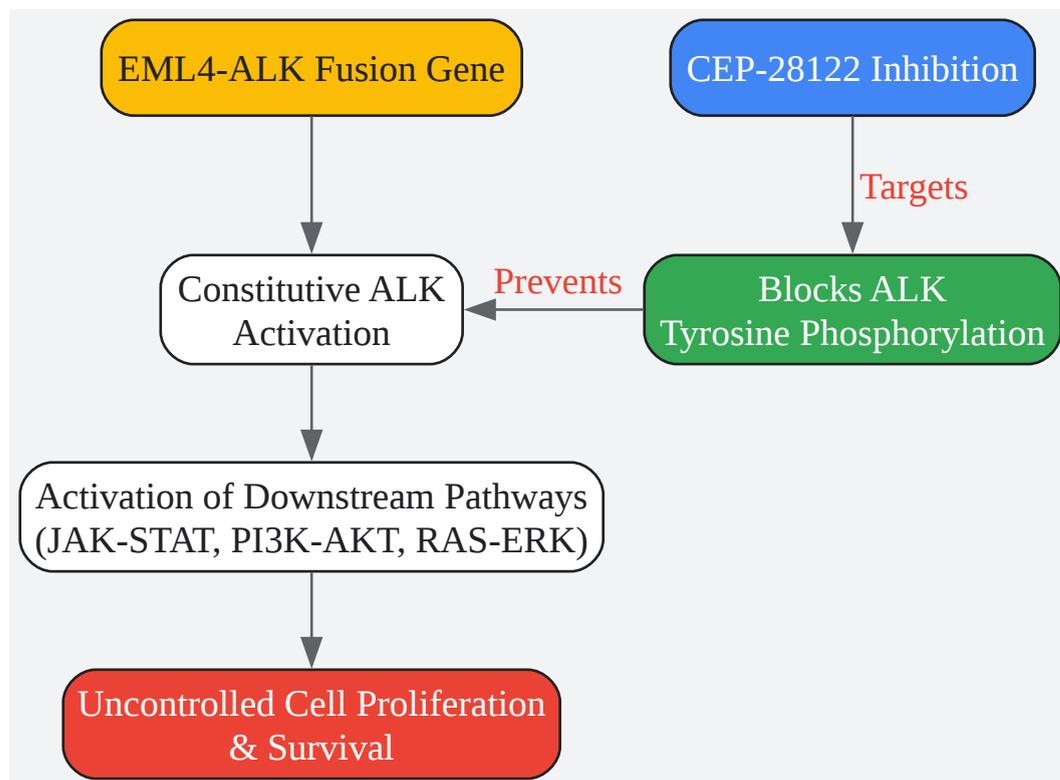
## CEP-28122 Technical Profile

CEP-28122 is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK), identified as a promising candidate for targeted therapy in ALK-positive cancers [1] [2].

### Key Quantitative Data

Parameter	Details
Molecular Weight	539.1 g/mol [2]
CAS Number	1022958-60-6 [2] [3]
In Vitro IC <sub>50</sub> (ALK)	1.9 nM [2]
In Vivo Efficacy (Mouse Xenografts)	Complete/near-complete tumor regressions observed at ≥30 mg/kg twice daily [1]
Primary Experimental Models	ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1]

**Mechanism of Action** CEP-28122 acts as a potent ATP-competitive inhibitor, blocking ALK tyrosine phosphorylation and its downstream signaling cascades (e.g., JAK-STAT, PI3K-AKT, RAS-ERK), which are critical for cell proliferation and survival in ALK-driven cancers [4] [1]. The following diagram illustrates the signaling pathway and the compound's mechanism:



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## Experimental Protocols

While detailed troubleshooting protocols are unavailable, the core methodologies from seminal studies are outlined below.

### 1. In Vitro Cell Growth Inhibition / Cytotoxicity Assay (MTS Assay) [3]

This protocol is used to determine the compound's effect on cell viability.

- **Cell Lines:** Utilize ALK-positive (e.g., Karpas-299, Sup-M2 for ALCL; NCI-H2228, H3122 for NSCLC) and ALK-negative control cells (e.g., HuT-102, Toledo, NCI-H1650).

- **Compound Preparation:** Prepare a stock solution of **CEP-28122** in DMSO and serially dilute it in culture medium to achieve a final concentration range (e.g., 0 to 10  $\mu$ M). Include a DMSO-only vehicle control.
- **Cell Seeding & Treatment:** Seed cells on 96-well plates. After cell attachment, treat with the compound dilutions.
- **Incubation:** Incubate for 48 to 72 hours.
- **Viability Measurement:** Add an equal volume of MTS reagent to each well. Incubate for 1-4 hours, then measure the absorbance with a plate reader. The signal correlates with the number of viable cells.
- **Data Analysis:** Calculate relative cell numbers and the half-maximal inhibitory concentration ( $IC_{50}$ ).

## 2. In Vivo Efficacy Study in Tumor Xenograft Models [1] [3]

This protocol evaluates the antitumor activity of **CEP-28122** in a live animal model.

- **Animal Models:** Use immunodeficient mice (e.g., SCID or nu/nu) bearing subcutaneous tumor xenografts from ALK-positive human cancer cell lines.
- **Compound Formulation:** Formulate **CEP-28122** in a vehicle like PEG-400 or water for oral administration.
- **Dosing Regimen:** Administer the compound orally at doses such as 3, 10, and 30 mg/kg, typically twice daily. Include a vehicle-control group.
- **Study Duration:** Treat for a set period (e.g., 10 to 24 days) while monitoring tumor volume and animal body weight.
- **Endpoint Analysis:** Measure tumor volumes regularly to assess growth inhibition. At the end of the study, analyze tumors for ALK phosphorylation status to confirm target engagement.

## Research Gaps & Alternative Compounds

A direct search for "**CEP-28122** lung toxicity" did not yield results. Toxicity mechanisms are often compound-specific and may not be publicly reported for agents that did not advance to clinical trials. The general resistance mechanisms for ALK inhibitors provide a framework for investigating potential toxicities or treatment failures.

### Common ALK Inhibitor Resistance Mechanisms [4]

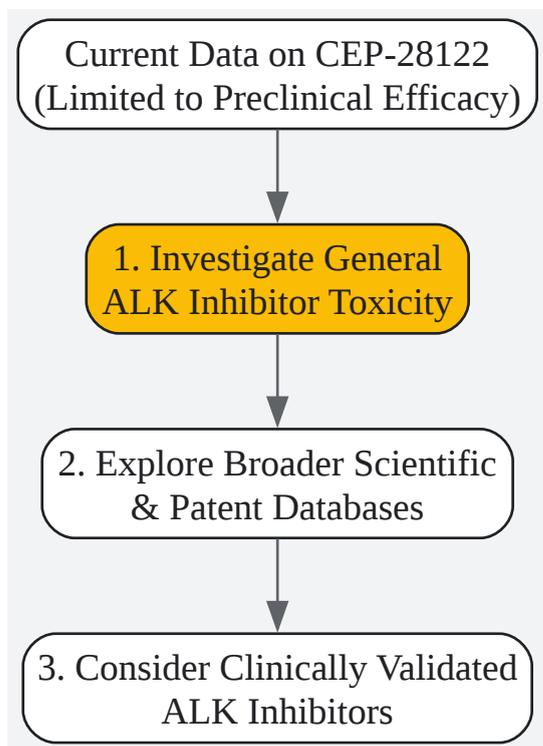
- **ALK Alterations:** Secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R, C1156Y) or amplification of the ALK fusion gene.
- **Bypass Pathway Activation:** Activation of alternative signaling pathways (e.g., EGFR, KIT) that compensate for the inhibited ALK.

**Clinically Available ALK Inhibitors** The following table lists ALK inhibitors that have been developed, which can serve as reference compounds or alternatives in research. This list is for informational purposes and is not a recommendation.

Inhibitor Generation	Example Drugs	Key Notes (from search results)
First Generation	Crizotinib	First ALK inhibitor; limited CNS penetration; resistance develops [4] [5].
Second Generation	Ceritinib, Alectinib, Brigatinib	More potent than Crizotinib; active against some resistant mutations; improved CNS efficacy [4] [5].
Third Generation	Lorlatinib	Can overcome most acquired ALK resistance mutations [5].
Other/Research Phase	ASP3026, X-396 (Ensartinib), TSR-011, Entrectinib	Agents investigated in early clinical development [5].

## Research Pathway & Next Steps

Given the identified gaps, here is a proposed workflow to guide your investigation:



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To proceed, I suggest you:

- **Consult specialized databases:** Search **PubMed, Google Scholar, and USPTO Patent databases** using terms like "**CEP-28122** toxicity," "**CEP-28122** pulmonary," and "structure-activity relationship ALK inhibitors."
- **Review literature on approved ALK inhibitors:** Studying the well-documented toxicity profiles of drugs like Crizotinib (e.g., pneumonitis) and Ceritinib (e.g., GI toxicity) may provide useful comparative insights.
- **Re-evaluate experimental goals:** If the project requires compounds with a well-known safety profile, focusing on clinically established ALK inhibitors would be more productive.

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## References

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